

AZD0156 stability in solution and long-term storage conditions

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Compound of Interest

Compound Name: AZD0156

Cat. No.: B605740

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AZD0156 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability in solution and long-term storage of **AZD0156**, a potent and selective ATM kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid **AZD0156**?

A1: Solid **AZD0156** should be stored at -20°C for long-term stability, where it can be kept for up to three years.^[1] For shorter periods, storage at 4°C is acceptable for up to two years.^[1] The compound is typically shipped at ambient temperature, and short periods at higher temperatures (less than one week) are not expected to significantly affect its efficacy.^[2]

Q2: How should I prepare and store stock solutions of **AZD0156**?

A2: **AZD0156** is soluble in DMSO and ethanol but insoluble in water.^[2] For in vitro experiments, it is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.^[3] For short-term use (within a week), aliquots can be stored at 4°C.

Q3: What is the stability of **AZD0156** in aqueous solutions or cell culture media?

A3: Long-term storage of **AZD0156** in aqueous solutions is not recommended due to its poor aqueous solubility and potential for degradation.^[4] It is best practice to prepare fresh working solutions from a DMSO stock for each experiment. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can I sonicate or heat **AZD0156** to aid dissolution?

A4: Yes, if you observe precipitation or phase separation during the preparation of your solution, gentle warming and/or sonication can be used to aid in the dissolution of **AZD0156**.^[3] For dissolving in DMSO, ultrasonic treatment and adjusting the pH to 3 with HCl can also be employed.^{[1][3]}

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in stock solution upon storage	- Solvent has absorbed moisture.- Storage temperature fluctuations.	- Use fresh, anhydrous DMSO for preparing stock solutions. [5]- Ensure vials are tightly sealed.- Aliquot stock solutions to minimize freeze-thaw cycles.[3]- If precipitation occurs, gently warm and sonicate the solution before use.[3]
Loss of compound activity in experiments	- Degradation of AZD0156 in solution.- Repeated freeze-thaw cycles of the stock solution.	- Prepare fresh working solutions for each experiment.- Avoid storing diluted aqueous solutions for extended periods.- Ensure proper storage of stock solutions at -80°C or -20°C in tightly sealed vials.[3]
Variability in experimental results	- Inconsistent concentration of the working solution.- Degradation of the compound.	- Ensure complete dissolution of the stock solution before making dilutions.- Always prepare fresh working solutions from a validated stock.- Minimize the time the compound spends in aqueous solutions before being added to the experimental system.
Insoluble particles observed in cell culture media	- Poor aqueous solubility of AZD0156.- High final concentration of the compound.	- Ensure the final DMSO concentration in the media is low (<0.1%).- Prepare intermediate dilutions in cell culture media from the DMSO stock solution.- If solubility issues persist at the desired concentration, consider using

a formulation with solubilizing agents for in vivo studies, which may be adapted for specific in vitro needs.[3]

Data Presentation

Table 1: Long-Term Storage Conditions for **AZD0156**

Form	Storage Temperature	Recommended Duration
Solid	-20°C	Up to 3 years[1]
Solid	4°C	Up to 2 years[1][6]
In DMSO	-80°C	Up to 2 years[3]
In DMSO	-20°C	Up to 1 year[3]

Table 2: Solubility of **AZD0156**

Solvent	Solubility	Notes
DMSO	≥23.1 mg/mL	Gentle warming, sonication, and pH adjustment can aid dissolution.[3]
Ethanol	≥5.49 mg/mL[4]	
Water	Insoluble[2][4]	

Experimental Protocols

Protocol 1: Preparation of AZD0156 Stock Solution for In Vitro Assays

- Materials:
 - AZD0156** (solid powder)

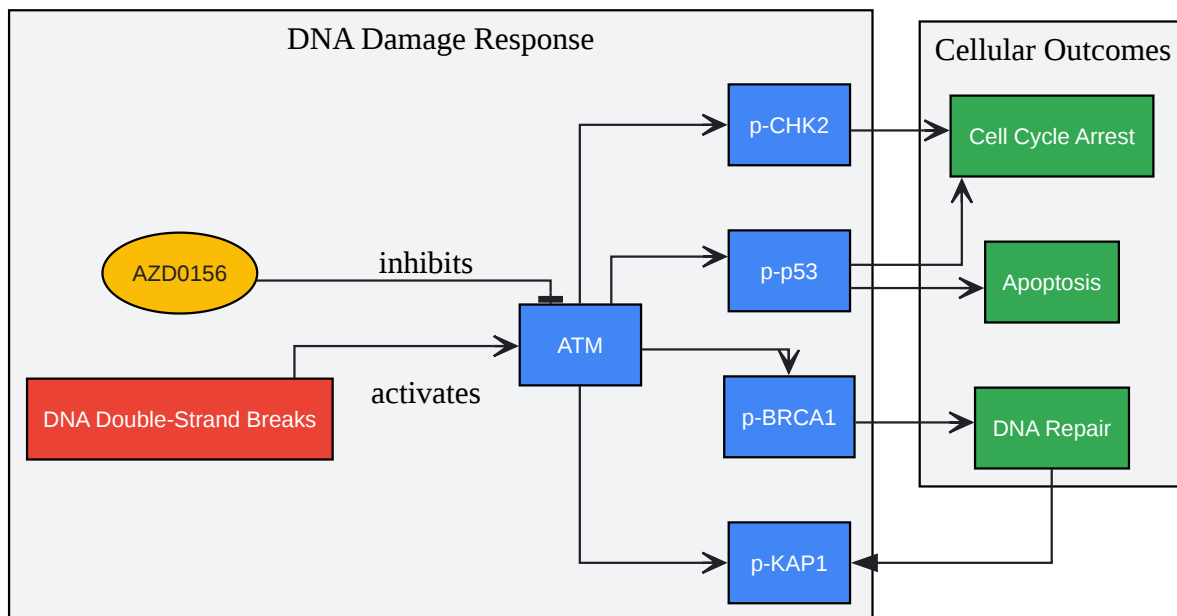
- Anhydrous DMSO
- Sterile microcentrifuge tubes
- Procedure:
 1. Allow the vial of solid **AZD0156** to equilibrate to room temperature before opening.
 2. Weigh the desired amount of **AZD0156** powder in a sterile microcentrifuge tube.
 3. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
 4. Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
 5. Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes.
 6. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

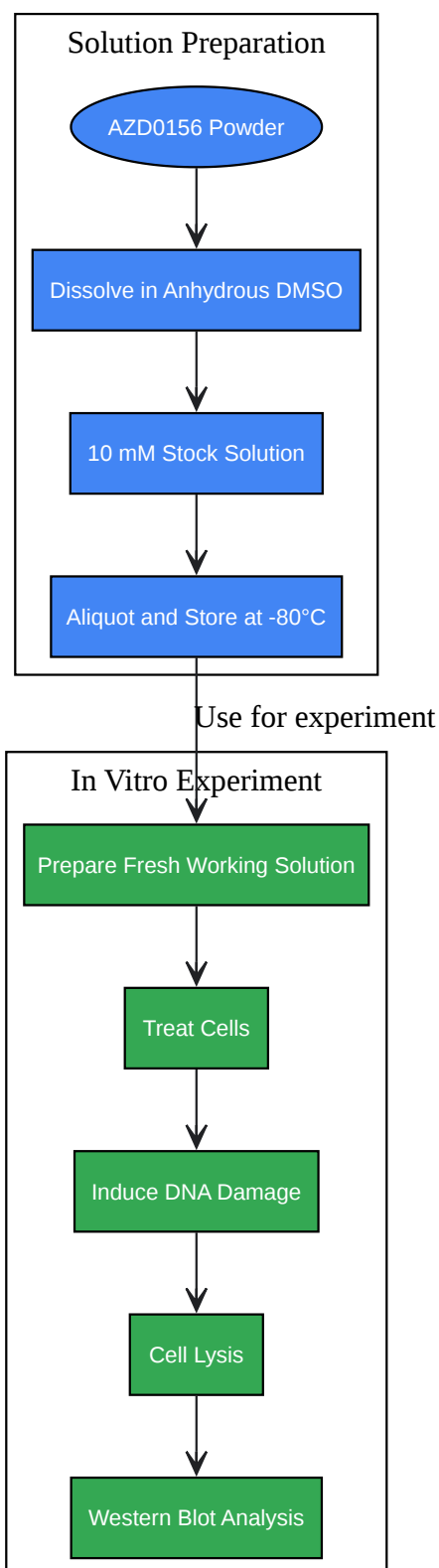
Protocol 2: Western Blot Analysis of ATM Pathway Inhibition

- Cell Seeding and Treatment:
 1. Seed cells (e.g., HT29 or FaDu) in appropriate culture plates and allow them to adhere overnight.
 2. Prepare fresh working solutions of **AZD0156** by diluting the DMSO stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and is below 0.1%.
 3. Pre-treat the cells with **AZD0156** or vehicle (DMSO) for 1-2 hours.
 4. Induce DNA damage by treating cells with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
- Protein Extraction and Quantification:

1. After the desired incubation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 2. Centrifuge the lysates to pellet cell debris and collect the supernatant.
 3. Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 1. Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 2. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 4. Incubate the membrane with primary antibodies against phosphorylated ATM (Ser1981), phosphorylated CHK2 (Thr68), phosphorylated KAP1 (Ser824), and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
 5. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 6. Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations





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